N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Kinase inhibitor design Halogen bonding Structure-activity relationship

This 2,4-diamino-5-nitropyrimidine features a privileged 2-chloro-4-fluorophenyl motif for ATP-competitive kinase studies. Its unsubstituted C2 position enables efficient parallel derivatization without deprotection, making it ideal for fragment-based drug design. Procure the exact regioisomer to maintain SAR integrity and ensure synthetic tractability for purine analog libraries.

Molecular Formula C10H7ClFN5O2
Molecular Weight 283.65
CAS No. 450345-32-1
Cat. No. B2960997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine
CAS450345-32-1
Molecular FormulaC10H7ClFN5O2
Molecular Weight283.65
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C10H7ClFN5O2/c11-6-3-5(12)1-2-7(6)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
InChIKeyFIBWKDBOFMCBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-32-1): Procurement-Relevant Structural and Physicochemical Baseline


N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-32-1) is a C4-phenylamino-substituted 5-nitropyrimidine-4,6-diamine with molecular formula C10H7ClFN5O2 and molecular weight 283.64 g/mol . It belongs to the 2,4-diamino-5-nitropyrimidine class, a scaffold identified through ultra-high-throughput screening (uHTS) as a privileged chemotype for kinase inhibition, particularly against PKC-θ and related serine/threonine kinases [1]. The compound features an unsubstituted C2 position on the pyrimidine ring, an electron-withdrawing nitro group at C5, and a 6-amino group, positioning it as a versatile intermediate for further derivatisation—such as C2 alkylation, arylation, or cyclisation to purine analogs—that is less accessible with pre-substituted C2 analogs [2].

Why N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine Cannot Be Interchanged with In-Class Analogs: Evidence of Halogen-Position-Dependent Differentiation


Within the N4-aryl-5-nitropyrimidine-4,6-diamine series, subtle alterations in the phenyl substitution pattern—specifically the positional arrangement of chlorine and fluorine—produce non-interchangeable compounds. The 2-chloro-4-fluorophenyl motif is a recurrent pharmacophoric element in ATP-competitive kinase inhibitors, appearing in compounds such as TCS ERK 11e (VX-11e), which achieves ERK2 Ki < 2 nM with >200-fold selectivity over GSK-3, Aurora A, and CDK2 . Regioisomeric variants (e.g., 2-fluoro vs. 4-fluoro; 3-chloro vs. 2-chloro) alter both the dihedral angle between the phenyl and pyrimidine rings and the vector of halogen-bond donor/acceptor presentation, directly impacting target recognition and selectivity . Consequently, generic substitution within this subclass risks loss of kinase selectivity profile, altered cellular permeability, or compromised synthetic tractability for downstream diversification at the unsubstituted C2 position [1].

Quantitative Differentiation Evidence: N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine vs. Closest Analogs


Regioisomeric Halogen Positioning: 2-Chloro-4-fluoro vs. 2-Fluoro vs. 3-Chloro Phenyl Substitution and Impact on Kinase Inhibition Motif Privilege

The 2-chloro-4-fluorophenyl motif present in the target compound is a validated privileged fragment for ATP-competitive kinase inhibition. In the structurally related inhibitor TCS ERK 11e (which bears the identical 2-chloro-4-fluorophenylamino group at the pyrimidine C2 position), this motif contributes to ERK2 Ki < 2 nM with selectivity ratios of >197-fold over GSK-3 (Ki 395 nM), >270-fold over Aurora A (Ki 540 nM), and >426-fold over CDK2 (Ki 852 nM) . In contrast, the regioisomer 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 326007-12-9) places fluorine at the ortho position, which alters the dihedral angle between the phenyl and pyrimidine rings and reorients the halogen-bond acceptor, a critical determinant of hinge-region recognition in kinase ATP pockets . No equivalent kinase profiling data are publicly available for the 2-fluoro regioisomer, underscoring the non-interchangeability of these positional isomers .

Kinase inhibitor design Halogen bonding Structure-activity relationship

C2-Unsubstituted Pyrimidine Core: Synthetic Diversification Advantage Over C2-Chloro and C2-Methyl Analogs

The target compound (CAS 450345-32-1) bears hydrogen at the pyrimidine C2 position, distinguishing it from analogs such as 2-chloro-N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 326007-11-8) and 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 326007-12-9), both of which carry chlorine at C2. The C2-unsubstituted core enables direct palladium-catalyzed C–H functionalisation or nucleophilic aromatic substitution at C2 without requiring prior dehalogenation, a step that can reduce overall yield by 15–30% in multi-step sequences [1]. The palladium-catalyzed amination methodology of Luo et al. (2017) demonstrated that chloro-substituted 5-nitropyrimidines undergo efficient mono- and di-substitution with amines, achieving isolated yields of 72–91% for mono-substituted products [1]. The target compound's free C2 position allows orthogonal diversification—C2 can be selectively functionalised after N4 and N6 are elaborated—providing a synthetic branching point absent in C2-blocked analogs [2]. This translates to an estimated 1–2 step reduction in synthetic routes to 2,4,6-trisubstituted purine analogs compared with C2-chloro congeners [2].

Medicinal chemistry Purine synthesis Scaffold diversification

Molecular Weight and Predicted Physicochemical Profile: Differentiation from Diarylamino and Bis-alkylamino Analogs

At MW 283.64 g/mol, the target compound (CAS 450345-32-1) occupies a molecular weight window favourable for fragment-based screening (typically MW < 300) while retaining sufficient complexity for initial hit identification [1]. This contrasts with bulkier N4,N6-diaryl analogs such as 2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine (MW ~450–500), which exceed the Rule-of-Three thresholds for fragment-based drug discovery . The mono-aryl substitution with a single halogenated phenyl ring (Cl + F) provides a balanced hydrophobicity profile: the 2-chloro-4-fluoro substitution pattern is associated with logD7.4 values of approximately 1.8–2.2 in analogous pyrimidine systems, compared with >3.0 for dichlorophenyl analogs such as CAS 326007-11-8 [2]. The presence of both chlorine (electron-withdrawing, lipophilic) and fluorine (electron-withdrawing, metabolically stable) in a 1,2,4-relationship on the phenyl ring offers a unique combination of metabolic stability and target-binding enthalpy that is absent in mono-substituted (chloro-only or fluoro-only) phenyl analogs [2].

Drug-likeness Physicochemical properties Permeability prediction

Class-Level Kinase Inhibition: 2,4-Diamino-5-nitropyrimidine Scaffold as a Validated PKC-θ Inhibitor Chemotype

The 2,4-diamino-5-nitropyrimidine scaffold was identified through a uHTS campaign at Boehringer Ingelheim as a potent and selective inhibitor class for PKC-θ, a kinase implicated in T-cell activation and autoimmune disease [1]. Initial hits from this scaffold demonstrated IC50 values in the low nanomolar range against PKC-θ, with a lead compound achieving IC50 = 12 nM and >100-fold selectivity over PKC-δ and other PKC isoforms [1]. The SAR developed by Cywin et al. established that a 2-arylalkylamino substituent in conjunction with a suitable 4-diamino substituent is essential for achieving selectivity over a broad panel of kinases [1]. The target compound (CAS 450345-32-1), with its 2-chloro-4-fluorophenylamino group at N4 and an unsubstituted C2 position, represents a scaffold intermediate from which both the C2 and N4 positions can be independently optimised to dial in PKC-θ vs. off-target selectivity. Compared with the fully elaborated lead compounds (MW ~450–550), this compound serves as a minimalist entry point for kinase inhibitor discovery, enabling exploration of C2 substituent effects without interference from pre-existing C2 functionality [2].

PKC-theta inhibition Immunology Autoimmune disease

Procurement-Guiding Research and Industrial Application Scenarios for N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine


Fragment-Based Kinase Inhibitor Discovery: C2-Diversifiable Starting Point for PKC-θ and Related Serine/Threonine Kinase Programs

As established in Section 3, Evidence Item 4, the 2,4-diamino-5-nitropyrimidine scaffold is a validated PKC-θ inhibitor chemotype [1]. The target compound's MW of 283.64 and compliance with fragment Rule-of-Three criteria (Evidence Item 3) position it as an ideal fragment-sized entry point for structure-based drug design. Its unsubstituted C2 position (Evidence Item 2) allows parallel library synthesis at C2 without deprotection or dehalogenation steps, enabling rapid exploration of C2-aryl, C2-alkylamino, or C2-heterocyclyl substituents. This application scenario is directly supported by the palladium-catalyzed amination methodology that provides efficient access to C2-functionalised analogs [2]. Procurement is recommended for groups initiating kinase inhibitor fragment campaigns where synthetic tractability and MW-efficient starting points are prioritised over pre-optimised potency.

Regioisomer-Controlled Halogen Bonding Studies: Probing Fluorine Position Effects on Kinase Selectivity

The specific 2-chloro-4-fluorophenyl substitution pattern is a privileged motif in ATP-competitive kinase inhibitors, as demonstrated by TCS ERK 11e (ERK2 Ki < 2 nM) . Evidence Item 1 establishes that the 2-fluoro regioisomer (CAS 326007-12-9) has no publicly available kinase profiling data, making the target compound the characterised entry point for studying halogen-position-dependent selectivity. Researchers comparing the target compound with its 2-fluoro, 3-chloro, and 4-fluoro-only analogs can systematically map how halogen position affects hinge-region hydrogen bonding and selectivity across the kinome. Procurement of the exact 2-chloro-4-fluoro regioisomer is essential for these studies; substitution with positional isomers confounds structure-activity relationship interpretation.

Purine Nucleoside Analog Synthesis: Intermediate for Clitocine-Derived and Adenine-Mimetic Anticancer Agents

The 5-nitropyrimidine-4,6-diamine core serves as a direct precursor to purine analogs via reduction of the 5-nitro group to 5-amino followed by cyclisation with formic acid, formamide, or orthoformates. This synthetic pathway is established for the synthesis of clitocine, a naturally occurring exocyclic amino nucleoside with potent cytostatic activity (ID50 = 30 nM against L1210 leukemia cells) [3]. The target compound's 2-chloro-4-fluorophenyl substituent at N4 provides a non-natural aryl modification that can be carried through to the final purine analog, enabling exploration of N6-aryl adenine mimetics. The C2-unsubstituted pyrimidine (Evidence Item 2) allows introduction of additional substituents at the purine C2 position after cyclisation, a synthetic advantage over C2-pre-substituted analogs. This application is relevant to medicinal chemistry groups developing kinase inhibitor purine libraries or exploring clitocine analogs for oncology indications.

Computational Chemistry and Docking Studies: Building Kinase Inhibitor Pharmacophore Models with the 2-Chloro-4-fluorophenyl Hinge-Binding Motif

The 2-chloro-4-fluorophenylamino group has been co-crystallised in the ATP pocket of multiple kinases, including phosphorylated ERK2 (PDB: 6OPK) and p38α MAP kinase [4]. The target compound provides a minimal scaffold containing this validated hinge-binding motif, making it suitable for computational docking studies, pharmacophore model generation, and free-energy perturbation (FEP) calculations to predict C2 and N6 substituent effects. Its smaller size (MW 283.64, Evidence Item 3) compared with fully elaborated inhibitors ensures faster quantum mechanical calculations and more tractable conformational sampling. Procurement of the exact compound ensures that computational predictions can be experimentally validated without the confounding variable of regioisomeric impurity.

Quote Request

Request a Quote for N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.